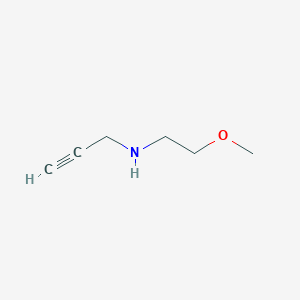![molecular formula C20H17F3N2O2S B2930594 N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 301176-65-8](/img/structure/B2930594.png)
N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the thiazole derivative with 3-(trifluoromethyl)phenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring and the trifluoromethyl group are known to enhance binding affinity to certain proteins, potentially inhibiting their function. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: This compound has shown selective anticancer activity during in vitro tests.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Another compound with a similar structure but different functional groups.
Uniqueness
N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to its combination of a thiazole ring, a trifluoromethyl group, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-13-5-7-14(8-6-13)9-17-11-24-19(28-17)25-18(26)12-27-16-4-2-3-15(10-16)20(21,22)23/h2-8,10-11H,9,12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUOZSNJEUYXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)

![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2930515.png)

![5-[4-(trifluoromethyl)benzenesulfonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)

![2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2930523.png)
![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2930526.png)
![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)



